molecular formula C15H14N2O3S B2757285 6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2320209-51-4

6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2757285
CAS No.: 2320209-51-4
M. Wt: 302.35
InChI Key: HGEGCOSSYIUHER-UHFFFAOYSA-N
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Description

6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a complex organic compound that features a benzofuran moiety fused with a pyrrolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-dihydro-1-benzofuran-5-sulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

6-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-5,7-dihydropyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-21(19,13-3-4-15-11(8-13)5-7-20-15)17-9-12-2-1-6-16-14(12)10-17/h1-4,6,8H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEGCOSSYIUHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC4=C(C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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